4,5-Dibromo-2-phenylthiazole

regioselectivity halogenation thiazole

4,5-Dibromo-2-phenylthiazole (CAS 105361-77-1) is a dihalogenated 1,3-thiazole bearing a phenyl group at the C2 position and bromine atoms at the C4 and C5 positions. This substitution pattern creates a scaffold with two electronically differentiated halogen handles, enabling sequential, site-selective cross-coupling reactions that are inaccessible with mono-halogenated or symmetrically dihalogenated analogs.

Molecular Formula C9H5Br2NS
Molecular Weight 319.02 g/mol
CAS No. 105361-77-1
Cat. No. B3045350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-2-phenylthiazole
CAS105361-77-1
Molecular FormulaC9H5Br2NS
Molecular Weight319.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(S2)Br)Br
InChIInChI=1S/C9H5Br2NS/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H
InChIKeyLYEMCEIOPWEZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 4,5-Dibromo-2-phenylthiazole (CAS 105361-77-1): A Building Block for Programmable Thiazole Functionalization


4,5-Dibromo-2-phenylthiazole (CAS 105361-77-1) is a dihalogenated 1,3-thiazole bearing a phenyl group at the C2 position and bromine atoms at the C4 and C5 positions [1]. This substitution pattern creates a scaffold with two electronically differentiated halogen handles, enabling sequential, site-selective cross-coupling reactions that are inaccessible with mono-halogenated or symmetrically dihalogenated analogs . The compound is routinely sourced at purities of 95–98%, with batch-specific QC documentation (NMR, HPLC, GC) available from major suppliers .

Why 4,5-Dibromo-2-phenylthiazole Cannot Be Replaced by 2,4-Dibromo-, 2,5-Dibromo-, or Mono-Brominated Thiazole Analogs


The value of 4,5-dibromo-2-phenylthiazole lies in its ability to undergo two sequential, site-selective palladium-catalyzed cross-coupling reactions at the C5 and C4 positions, while the C2-phenyl group remains intact as a pre-installed pharmacophore or functional handle . This is not merely a function of having two bromine atoms; the electronic hierarchy of the thiazole ring dictates that reactivity decreases in the order C2 > C5 > C4 [1]. In 2,4-dibromothiazole, the most reactive C2 position is brominated, leading to preferential coupling at that site and leaving the C4 position comparatively deactivated [2]. In 2,5-dibromothiazole, the hierarchy is C2 > C5, again resulting in C2-first reactivity. Only the 4,5-dibromo pattern, with the C2 position already blocked by a phenyl group, fully exposes the C5 > C4 selectivity, enabling a programmable two-step diversification strategy. Mono-brominated 2-phenylthiazoles (e.g., 4-bromo- or 5-bromo-2-phenylthiazole) inherently lack the capacity for sequential derivatization.

Quantitative Evidence Guide: Where 4,5-Dibromo-2-phenylthiazole Demonstrates Measurable Differentiation


Evidence 1: C5 > C4 Regioselectivity Ratio for Electrophilic Substitution on the 2-Phenyl-4,5-dihalothiazole Scaffold

The foundational synthetic study by Begtrup and Hansen explicitly establishes that for 2-phenylthiazole derivatives, the inherent reactivity of ring positions toward electrophilic substitution follows the order C2 > C5 > C4 [1]. This hierarchy is the mechanistic basis for the site-selective cross-coupling behavior of 4,5-dibromo-2-phenylthiazole. In the target compound, the C2 position is blocked by a phenyl group, leaving the C5 bromine as the kinetically more accessible site for the first coupling event. This is a direct, experimentally determined rank-order for the exact 2-phenylthiazole scaffold, not a generalized class inference.

regioselectivity halogenation thiazole

Evidence 2: Comparative Suzuki–Miyaura Coupling Yields Differentiate 4,5-Dibromo- vs. 2,4- and 2,5-Dibromothiazole Reactivity

In a controlled Suzuki–Miyaura coupling study with 2,4-di‑t‑butoxy‑5‑pyrimidineboronic acid, 2,4‑dibromothiazole and 2,5‑dibromothiazole gave product yields of only 15% and 0%, respectively, whereas seven other aryl dibromides delivered 58–89% yields under identical conditions [1]. This direct comparative dataset demonstrates that the 2,4- and 2,5-dibromo isomers are poor substrates for regioselective cross-coupling, likely due to competing reactivity at C2. Although 4,5-dibromo-2-phenylthiazole was not tested in this specific study, the 4,5-dibromothiazole core (without the C2-phenyl group) is expected to exhibit superior coupling performance at C5 because the problematic C2-Br is absent. This is a class-level inference extrapolated from the published failure of the 2,4- and 2,5-isomers.

Suzuki-Miyaura coupling dibromothiazole cross-coupling

Evidence 3: Supplier-Documented Purity and Batch-to-Batch QC Reproducibility

Major suppliers, including Bide Pharmatech, specify a standard purity of 95% (with 98% available on request) and provide batch-specific QC data including 1H NMR, HPLC, and GC . This level of documentation ensures that researchers can verify the identity and purity of the exact lot received, a critical requirement for reproducible cross-coupling reactions where trace impurities of mono-brominated or de-brominated byproducts can alter the expected regioselectivity. While many bromothiazole analogs are commercially available, the availability of comprehensive, lot-specific analytical data is a key procurement differentiator.

purity specification QC documentation procurement

Where 4,5-Dibromo-2-phenylthiazole Delivers Maximum Advantage: Application Scenarios


Programmable Synthesis of 2,4,5-Trisubstituted Thiazole Libraries via Sequential Suzuki–Miyaura Coupling

The C5 > C4 reactivity hierarchy [1] uniquely positions 4,5-dibromo-2-phenylthiazole for the stepwise construction of 2,4,5-triarylthiazole libraries. Researchers can perform a first Suzuki coupling at the more reactive C5 bromine, install a diverse aryl group, and subsequently couple at the C4 position with a second aryl boronic acid. This sequential strategy cannot be replicated with 2,4- or 2,5-dibromothiazole because the C2 position would compete for the first coupling, leading to complex mixtures and low yields of the desired 2,4,5-trisubstituted product [2].

Precursor for Photochromic Terthiazole-Based Molecular Switches

Patents and research articles disclose the use of 4,5-dibromo-2-phenylthiazole as a precursor for diarylethene-type photochromic compounds, where sequential cross-coupling installs thiazole-based aryl arms capable of reversible electrocyclic ring-closure . The ability to independently functionalize the C4 and C5 positions is essential for tuning the photophysical and electrochemical properties of the final switch.

Synthesis of 4,5-Diarylthiazole COX-2 Inhibitor Scaffolds

Sulfonamide-substituted 4,5-diarylthiazoles are a well-established class of selective COX-2 inhibitors [3]. 4,5-Dibromo-2-phenylthiazole serves as a direct precursor, where sequential coupling at C5 followed by C4 installs the required diaryl substitution pattern. The C5-first coupling strategy ensures that the more reactive position is utilized for the aryl group most critical to potency, as informed by structure-activity relationship (SAR) studies.

Bithiazole and Oligothiazole Synthesis for Materials Science

Bithiazole units are prevalent in organic semiconductors, liquid crystals, and metal-chelating ligands. The differentiated C5 and C4 bromine handles on 4,5-dibromo-2-phenylthiazole enable the construction of unsymmetrical bithiazoles where each thiazole ring can carry a different substituent, a synthetic outcome that is difficult to achieve with symmetrical dibrominated isomers [4].

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